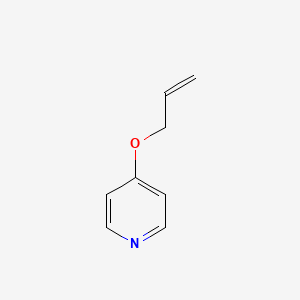
2-tert-Butyloxycyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyloxycyclohexan-1-ol, also known as 2-(1,1-Dimethylethoxy)cyclohexanol, is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol . This compound is characterized by a cyclohexanol ring substituted with a tert-butoxy group at the second position. It is a versatile compound used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyloxycyclohexan-1-ol typically involves the alkylation of cyclohexanol with tert-butyl chloride in the presence of a catalyst such as ferric chloride. The reaction is carried out in a solvent like 1,2-ethylene dichloride at a controlled temperature of 15-20°C . The reaction mixture is then washed and purified to obtain the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal waste. The process involves the use of tert-butyl hydroperoxide and copper catalysts to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyloxycyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2-tert-Butyloxycyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-tert-Butyloxycyclohexan-1-ol involves its interaction with various molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and interactions with enzymes and other biomolecules. Detailed studies are required to elucidate the specific pathways and targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: A simple alcohol with a cyclohexane ring.
2-tert-Butylcyclohexanol: Similar structure but without the oxygen atom in the tert-butyl group.
tert-Butyl alcohol: A simpler alcohol with a tert-butyl group.
Uniqueness
2-tert-Butyloxycyclohexan-1-ol is unique due to the presence of both a cyclohexanol ring and a tert-butoxy group, which imparts distinct chemical properties and reactivity compared to its similar compounds .
Propriétés
Numéro CAS |
2979-31-9 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxy]cyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-10(2,3)12-9-7-5-4-6-8(9)11/h8-9,11H,4-7H2,1-3H3 |
Clé InChI |
ZJLNOFGIRHSFLR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


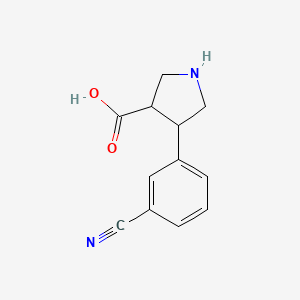
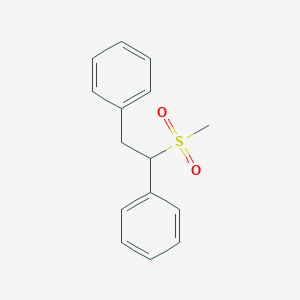
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736465.png)
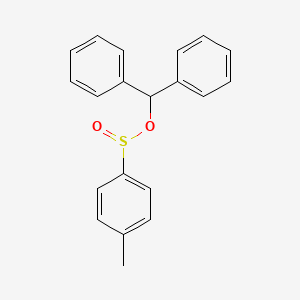
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13736478.png)
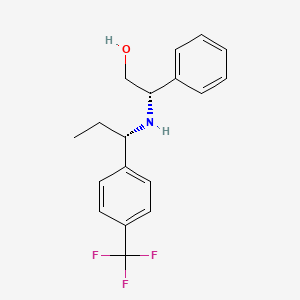
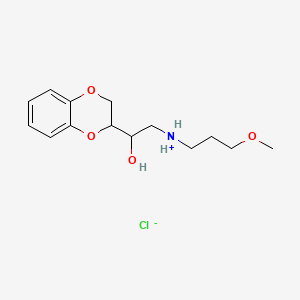

![[2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B13736532.png)
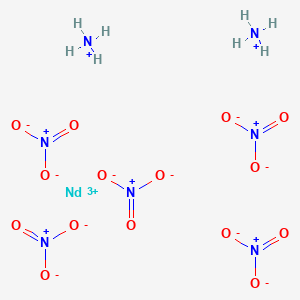
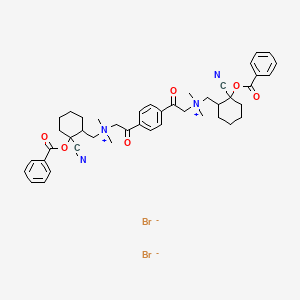
![Butanamide, N-[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-2-(3-pentadecylphenoxy)-](/img/structure/B13736555.png)
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B13736563.png)
